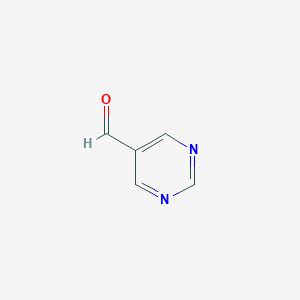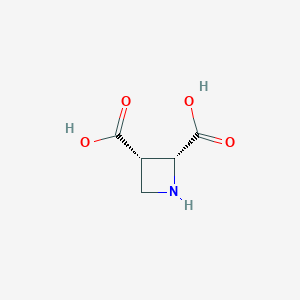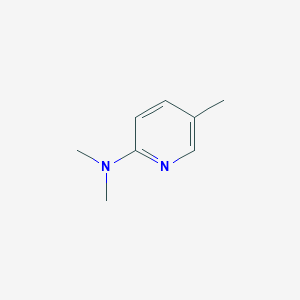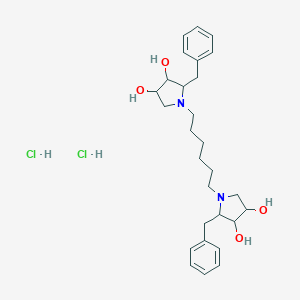
Sodium chlorodifluoroacetate
Descripción general
Descripción
Sodium chlorodifluoroacetate is a white to off-white powder . It is used as a pharmaceutical intermediate . The reactions of aldehydes with triphenylphosphine and this compound yield 1,1-difluoro olefins . It is a general reaction and a one-step synthesis .
Synthesis Analysis
This compound is used in the reactions of aldehydes with triphenylphosphine to yield 1,1-difluoro olefins . This is a general reaction and a one-step synthesis .Molecular Structure Analysis
The molecular formula of this compound is C2ClF2NaO2 . Its average mass is 152.460 Da and its monoisotopic mass is 151.945251 Da .Chemical Reactions Analysis
This compound undergoes smooth decarboxylation at 95 °C to afford difluorocarbene, which can be trapped with a variety of aromatic and heteroaromatic thiols . This reaction is also effective for the difluoromethylation of heterocyclic nitrogen compounds and phenylselenol .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . Its molecular formula is C2ClF2NaO2 , and its average mass is 152.460 Da .Aplicaciones Científicas De Investigación
Sodium Fluoroacetate (Compound 1080) and Vertebrate Pest Control
Sodium fluoroacetate, known as Compound 1080, is widely utilized for vertebrate pest control. It has been subject to extensive research regarding its ecological impact, animal welfare implications, and the humaneness of its use as a poison. Studies have explored its effect on non-target species and the necessity for research into more humane vertebrate control methods in Australia (Sherley, 2007).
Sodium Hypochlorite (NaOCl) in Medical and Dental Applications
Sodium hypochlorite is another sodium compound extensively used in medical and dental fields, particularly for its disinfecting properties. It is effective at dissolving organic debris and disinfecting root canal systems in endodontics, highlighting its importance in medical treatments and procedures (Farook et al., 2014).
Mecanismo De Acción
Target of Action
Sodium chlorodifluoroacetate is an organofluorine compound . It is primarily used as a source of difluorocarbene , a reactive intermediate in organic chemistry. Difluorocarbene can react with a variety of substrates, making it a versatile tool in the synthesis of a wide range of compounds .
Mode of Action
The compound is a salt formed by neutralizing chlorodifluoroacetic acid with sodium hydroxide . The conversion of this compound is proposed to start with decarboxylation, which generates the carbanion ClF2C− . This carbanion can then react with various substrates in the presence of a solvent such as diglyme . One set of applications is difluoro cyclopropanation . Thermal decomposition of this compound in the presence of triphenylphosphine and an aldehyde allows for Wittig-like reactions .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it is involved in. As a source of difluorocarbene, it can participate in a variety of reactions, leading to the formation of diverse compounds . The specific effects would therefore depend on the nature of these compounds and their interactions with cellular components.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
The Sodium chlorodifluoroacetate market is experiencing robust growth, fueled by various factors. Technological advancements continue to drive innovation, leading to the development of more efficient and versatile this compound solutions across industries . The market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 .
Análisis Bioquímico
Biochemical Properties
It is known that Sodium chlorodifluoroacetate can be used as a source of difluorocarbene , which can interact with various biomolecules in biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of difluorocarbene . The conversion of this compound is proposed to start with decarboxylation, which generates the carbanion ClF2C− .
Propiedades
IUPAC Name |
sodium;2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTAVLDNYYEJHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-04-0 (Parent) | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1062049 | |
| Record name | Sodium chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895-39-2 | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chlorodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary use of sodium chlorodifluoroacetate in organic synthesis?
A1: this compound (ClCF2COONa) is predominantly employed as a precursor for generating difluorocarbene (:CF2) [, , , , , , , , , ]. This reactive intermediate plays a crucial role in various organic transformations, including difluoromethylation reactions and the synthesis of difluorinated compounds.
Q2: How does this compound decompose to generate difluorocarbene?
A2: Upon heating, this compound undergoes thermal decarboxylation, releasing carbon dioxide (CO2) and generating difluorocarbene [, , ]. This decomposition pathway is frequently exploited in synthetic chemistry to introduce the difluoromethylene group into target molecules.
Q3: Can you provide an example of a specific reaction where this compound is used to introduce a difluoromethylene group?
A3: this compound facilitates the synthesis of β-difluoromethoxy vinyl sulfones through the O-difluoromethylation of β-ketosulfones []. This reaction highlights the utility of ClCF2COONa as a practical and regioselective difluoromethylating agent.
Q4: Does this compound always require high temperatures to generate difluorocarbene?
A4: While high temperatures are commonly employed, research indicates that difluorocarbene generation from this compound can also occur at lower temperatures using specific catalysts. For instance, N,N-dimethylformamide (DMF) can promote difluorocarbene formation from ClCF2COONa without additional additives [].
Q5: Besides difluoromethylation, what other types of reactions can be achieved using this compound?
A5: this compound displays versatility in organic synthesis beyond difluoromethylation. It can be utilized for:
- Formylation of Propargylic Alcohols: Serving as both a difluorocarbene precursor and a formylating reagent [].
- Synthesis of Chlorohydrins: Facilitating the ring-opening of glycidyl ethers in an unexpected mechanism [].
- Formation of Phenanthrene-9,10-diyl carbonate: Reacting with phenanthrene-9,10-quinone upon thermal decomposition [].
Q6: Are there any studies exploring the reactivity of this compound with fullerenes?
A6: Yes, research has shown that this compound reacts with fullerene C70 to yield isomeric difluoromethylenated derivatives []. This reaction is proposed to proceed via a two-stage nucleophilic cyclopropanation mechanism, providing access to unique fullerene derivatives.
Q7: Has this compound been investigated for surface modification applications?
A7: this compound has demonstrated potential for modifying polymer and fiber surfaces []. Pyrolysis of ClCF2COONa generates difluorocarbene, which interacts with the surface, potentially leading to altered surface properties like reduced critical surface tension.
Q8: Are there any known limitations or drawbacks associated with using this compound in synthesis?
A8: One limitation is the potential for side reactions due to the high reactivity of difluorocarbene. Additionally, optimizing reaction conditions, including temperature and solvent choice, is often crucial to achieve desired selectivity and yield.
Q9: What spectroscopic techniques are commonly employed to characterize this compound and its reaction products?
A9: Commonly employed techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 19F NMR, to analyze fluorine-containing compounds [, ].
- Infrared (IR) Spectroscopy: To identify functional groups and characterize chemical bonds [].
Q10: Is there any computational chemistry research related to this compound?
A10: Computational methods, such as density functional theory (DFT) calculations, have been used to investigate the reaction pathways and energetics involved in reactions using this compound []. These studies provide insights into reaction mechanisms and guide synthetic strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)


![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)









